2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

描述

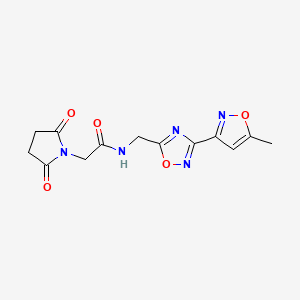

This compound is a heterocyclic small molecule featuring a 2,5-dioxopyrrolidine (succinimide) core linked via an acetamide bridge to a 1,2,4-oxadiazole ring substituted with a 5-methylisoxazole group. The succinimide moiety may act as an electrophilic "warhead," enabling covalent bond formation with cysteine or lysine residues, while the oxadiazole and isoxazole groups likely contribute to binding affinity and selectivity .

属性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O5/c1-7-4-8(16-22-7)13-15-10(23-17-13)5-14-9(19)6-18-11(20)2-3-12(18)21/h4H,2-3,5-6H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXSNUNGOPRHSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a hybrid molecule that has attracted attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 283.26 g/mol. The structure includes a pyrrolidine ring and oxadiazole moiety, which are critical for its biological activity.

Anticonvulsant Activity

Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant properties. A study demonstrated that these compounds could effectively reduce seizure activity in various animal models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. For instance, a related compound showed an effective dose (ED50) of 79.5 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz seizure model .

Analgesic Effects

The compound has also been evaluated for its analgesic properties. In experimental pain models, it demonstrated efficacy in reducing pain responses associated with formalin-induced tonic pain and neuropathic pain induced by oxaliplatin. The data suggest that the compound may modulate pain pathways effectively .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects through inhibition of pro-inflammatory cytokines and modulation of immune responses. It has been shown to affect pathways involving NF-κB and MAPK/ERK signaling, which are crucial in inflammatory processes .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- GABA Receptor Modulation : The compound may enhance GABAergic transmission, leading to anticonvulsant effects.

- Inhibition of Ion Channels : It potentially inhibits voltage-gated sodium channels, which are crucial in neuronal excitability.

- Cytokine Modulation : By affecting the expression of cytokines, it plays a role in reducing inflammation.

Study on Anticonvulsant Activity

In a study published in Neuropharmacology, researchers synthesized several derivatives based on the 2,5-dioxopyrrolidin framework. Among these, one particular derivative showed promising results in reducing seizure frequency in rodent models compared to standard anticonvulsants like ethosuximide and levetiracetam .

Pain Management Research

A clinical trial assessed the efficacy of this compound in patients with neuropathic pain conditions. Results indicated significant pain reduction compared to placebo groups, highlighting its potential as a therapeutic agent for chronic pain management .

Summary of Findings

| Activity Type | Model Used | Effective Dose (ED50) |

|---|---|---|

| Anticonvulsant | MES Test | 79.5 mg/kg |

| 6 Hz Seizure Model | 22.4 mg/kg | |

| Analgesic | Formalin-Induced Pain | Significant reduction |

| Oxaliplatin-Induced Neuropathy | Significant reduction | |

| Anti-inflammatory | Cytokine Inhibition | Modulates NF-κB pathway |

相似化合物的比较

Limitations of Available Evidence

- The provided evidence focuses on unrelated topics: SHELX crystallography software , phytochemical isolation (Zygocaperoside and Isorhamnetin-3-O glycoside) , and TRI data revisions (zinc, lead, manganese compounds) . None address the target compound or its analogs.

Recommendations for Future Research

Synthetic Characterization : Employ NMR and X-ray crystallography (using SHELX ) to confirm the compound’s structure and stereochemistry.

In Silico Screening: Compare binding affinities with known succinimide or oxadiazole drugs using molecular docking.

Toxicological Profiling : Reference TRI guidelines to assess environmental and health risks if the compound enters production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。